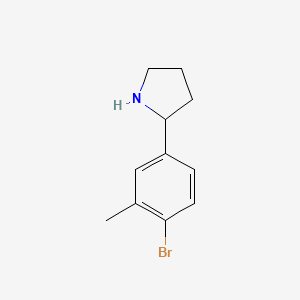

2-(4-Bromo-3-methylphenyl)pyrrolidine

Overview

Description

2-(4-Bromo-3-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrN . It is commonly used in scientific experiments.

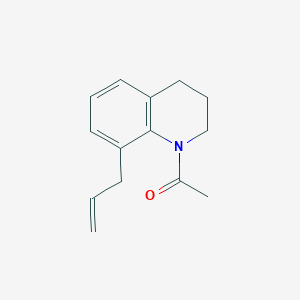

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.14 g/mol . It is a liquid at room temperature .Scientific Research Applications

Chemical Structure and Molecular Interactions

The chemical structure of 2-(4-Bromo-3-methylphenyl)pyrrolidine derivatives plays a crucial role in their interactions and properties. For example, in certain compounds, the molecular packing is stabilized by N—H⋯O hydrogen bonds and C—H⋯O interactions, in addition to van der Waals forces, which highlights the importance of structural orientation and substituent effects on molecular stability and interactions (Selvanayagam et al., 2005).

Synthesis and Derivatives

The synthesis of this compound and its derivatives is a key area of research. Novel synthetic methods have been developed for creating cyanopyridine derivatives using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate, indicating the versatility of pyrrolidine derivatives in synthesizing compounds with potential antibacterial activity (Bogdanowicz et al., 2013). Furthermore, the synthesis of substituted pyrrolo[1,2-a]pyridines through reaction with picoline showcases the chemical reactivity and potential for creating bioactive molecules (Goel et al., 2005).

Biological and Antimicrobial Activity

Pyrrolidine derivatives demonstrate significant biological activity. For instance, functionalized pyrrolidines have shown potential in inhibiting the growth of tumor cells, displaying selectivity for tumor cells over normal cells, which suggests their applicability in cancer research (Fiaux et al., 2005). Moreover, 3-pyrroline-2-ones exhibit antioxidant activity, indicating their utility in developing therapeutic agents against oxidative stress-related diseases (Nguyen et al., 2022).

Antitumor and Antifolate Activity

The antitumor activity of pyrrolidine derivatives, especially in the context of antifolate inhibitors, is noteworthy. These compounds have been evaluated for their ability to inhibit β-glycinamide ribonucleotide formyltransferase (GARFTase), with some showing selective inhibition of tumor cell proliferation, indicating their potential in cancer therapy (Wang et al., 2011).

Enaminone Hydrogen Bonding Patterns

Research on enaminones, closely related to pyrrolidine derivatives, has uncovered bifurcated intra- and intermolecular hydrogen bonding patterns, which are significant for understanding the structural characteristics and reactivity of these molecules (Balderson et al., 2007).

Safety and Hazards

The safety information for 2-(4-Bromo-3-methylphenyl)pyrrolidine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding inhalation of vapour or mist and keeping away from sources of ignition .

properties

IUPAC Name |

2-(4-bromo-3-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLBFTBAXZNXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)

![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)

![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)

![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)